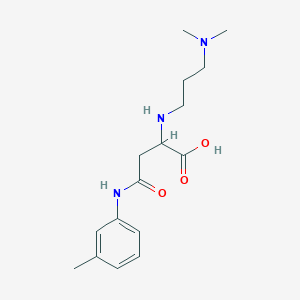

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an amide derivative, which are typically formed by the reaction of a carboxylic acid with an amine . The presence of the dimethylamino group and the m-tolylamino group suggests that this compound may have interesting chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a carboxylic acid with an amine . Acid chlorides and anhydrides are typically used as intermediates in these reactions .Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis under acidic or basic conditions, and reduction to amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amides generally have high boiling points due to their ability to form hydrogen bonds .Scientific Research Applications

Cooperative Intramolecular Hydrogen Bonding and Basicity

Research on derivatives similar to the mentioned compound, such as N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives, has highlighted their superbasic properties attributed to cooperative intramolecular hydrogen bonding effects. These compounds exhibit high proton affinities and basicities, which are essential for developing strong bases and superbases in the chemistry of superacids and superbases (Gattin, Kovačević, & Maksić, 2005).

Ortho-Functionalization of Substituted Tolenes

The ortho-functionalization of substituted N,N-dimethylbenzylamines, leading to the formation of derivatives like 3-(2'-tolyl)propanoic acid, indicates the potential of related compounds in synthesizing complex organic molecules. This method employs the tuning of reaction conditions' acidity, showcasing the versatility of these compounds in organic synthesis (Cai, Fu, Li, Wan, & Shi, 2007).

Development of IR-Detectable Metal-Carbonyl Tracers

The synthesis of W(CO)5 complexes with related compounds, such as 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, highlights the application in developing new infrared (IR) detectable metal–carbonyl tracers. These complexes are used for amino function labeling, offering a tool for biochemical and chemical research (Kowalski, Winter, Makal, Pazio, & Woźniak, 2009).

Electrochemical Fluorination

The electrochemical fluorination of amino alcohols, including compounds similar to the one , demonstrates their utility in synthesizing fluorinated organic compounds. This process is crucial for developing pharmaceuticals and agrochemicals, indicating the broad applicability of such compounds in various chemical industries (Takashi, Fukaya, Hayashi, Ono, Nishida, & Okuhara Kunio, 1999).

Crystallization Behavior of Polymorphic Mixtures

The study on the crystallization behavior of polymorphic mixtures of MPPO, a compound with a similar structure, provides insights into the pharmaceutical industry's drug formulation processes. Understanding the polymorphism and crystallization can lead to improved drug stability and bioavailability (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be speculated that this compound may influence a variety of biochemical pathways, leading to downstream effects such as modulation of immune response, inhibition of viral replication, and induction of cell death .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions .

Properties

IUPAC Name |

2-[3-(dimethylamino)propylamino]-4-(3-methylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-12-6-4-7-13(10-12)18-15(20)11-14(16(21)22)17-8-5-9-19(2)3/h4,6-7,10,14,17H,5,8-9,11H2,1-3H3,(H,18,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUSWLXWXOKFIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2374222.png)

![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)

![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)

![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)

![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)